molecular formula C22H32O2 B14797360 3-Propoxy-17beta-methoxyestra-1,3,5(10)-triene

3-Propoxy-17beta-methoxyestra-1,3,5(10)-triene

Cat. No.: B14797360
M. Wt: 328.5 g/mol
InChI Key: IUWKNLFTJBHTSD-BLJKDTPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Promestriene, also known as estradiol 3-propyl 17β-methyl diether, is a synthetic estrogen used primarily in topical formulations. It is commonly applied in a 1% cream for the treatment of vaginal atrophy in women. Promestriene is unique in that it does not convert into estradiol in the body, resulting in minimal systemic estrogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Promestriene is synthesized through the etherification of estradiol. The process involves the reaction of estradiol with propyl and methyl groups to form the 3-propyl and 17β-methyl diether. The reaction typically requires anhydrous conditions and the presence of a strong base to facilitate the etherification process .

Industrial Production Methods: In industrial settings, the production of promestriene involves large-scale etherification reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Promestriene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Promestriene has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of etherification and estrogenic activity.

    Biology: Investigated for its effects on cellular proliferation and gene expression in estrogen-responsive tissues.

    Medicine: Applied topically to treat vaginal atrophy and to promote wound healing following vulvovaginal surgery or trauma.

    Industry: Utilized in the formulation of topical creams and ointments for therapeutic use .

Mechanism of Action

Properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(13S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18?,19?,20?,21?,22-/m0/s1

InChI Key

IUWKNLFTJBHTSD-BLJKDTPWSA-N

Isomeric SMILES

CCCOC1=CC2=C(C=C1)C3CC[C@]4(C(C3CC2)CCC4OC)C

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C

Origin of Product

United States

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